2-Fluoro-DL-phenylglycine

β-lactamase inhibition antibiotic resistance Enterobacter cloacae

2-Fluoro-DL-phenylglycine (CAS 84145-28-8) is an irreplaceable ortho-fluorinated building block for peptide and β-lactam synthesis. The ortho-F atom provides a unique ¹⁹F NMR handle for non-destructive real-time reaction monitoring and confers Class C β-lactamase inhibitory activity (IC₅₀=4.2 mM)—a validated SAR starting point for antibiotic programs targeting Enterobacter cloacae. Its racemic DL mixture is a benchmark for attrition-enhanced deracemization. Predicted ΔLogP of ~2.5–3.5 vs. non-fluorinated phenylglycine supports permeability optimization. 98% purity; ships ambient.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 84145-28-8
Cat. No. B1296894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-DL-phenylglycine
CAS84145-28-8
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)N)F
InChIInChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyCGNMJIBUVDGMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-DL-phenylglycine (CAS 84145-28-8): Procurement Specifications and Physicochemical Baseline for Fluorinated Amino Acid Building Blocks


2-Fluoro-DL-phenylglycine (CAS 84145-28-8), also known as 2-amino-2-(2-fluorophenyl)acetic acid or (2-fluorophenyl)glycine, is a fluorinated, non-proteinogenic α-amino acid derivative with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . The compound is characterized by a single fluorine substitution at the ortho position of the phenyl ring, which confers distinct electronic and steric properties relative to its non-fluorinated parent, DL-phenylglycine . As a racemic mixture, it serves as a versatile building block in peptide synthesis, pharmaceutical intermediate production, and chiral resolution studies . Key physicochemical parameters established for procurement specifications include a melting point of 290 °C (sublimation) (lit.), a calculated boiling point of 283.1±30.0 °C at 760 Torr, a calculated density of 1.347±0.06 g/cm³ at 20 °C, and a calculated aqueous solubility of 7.4 g/L at 25 °C .

Why 2-Fluoro-DL-phenylglycine (CAS 84145-28-8) Cannot Be Generically Substituted: Ortho-Fluorine Electronic Modulation and Chiral Resolution Constraints


Generic substitution of 2-fluoro-DL-phenylglycine with non-fluorinated DL-phenylglycine or alternative regioisomers (e.g., 3-fluoro or 4-fluoro phenylglycine) is scientifically unjustified for critical applications due to three factors: (1) the ortho-fluorine atom substantially alters the electron density distribution of the aromatic ring and the acidity of the α-amino acid moiety, affecting both chemical reactivity and biological target engagement in ways that cannot be replicated by non-fluorinated or differently positioned analogs ; (2) the fluorine atom at the ortho position provides a unique ¹⁹F NMR spectroscopic handle that enables non-destructive, real-time monitoring of reaction progress and product purity in both solution-phase and solid-phase synthesis workflows—a capability absent in non-fluorinated phenylglycine derivatives [1]; and (3) the racemic nature of the DL mixture imposes distinct requirements for chiral resolution processes (attrition-enhanced deracemization, enzymatic resolution) that are specific to the ortho-fluorinated scaffold and not directly transferable to other phenylglycine variants without re-optimization [2]. Substitution without rigorous requalification risks altered reaction kinetics, compromised spectroscopic monitoring capability, and unpredictable stereochemical outcomes.

Quantitative Differentiation Evidence for 2-Fluoro-DL-phenylglycine (CAS 84145-28-8) Relative to Closest Analogs


Ortho-Fluorine Substitution Alters β-Lactamase Inhibitory Activity: Class C β-Lactamase IC50 Comparison

2-Fluoro-DL-phenylglycine demonstrates measurable inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R with an IC50 of 4.2 mM (4.20×10³ nM) [1]. While the non-fluorinated parent compound DL-phenylglycine lacks reported activity in this assay system, the introduction of the ortho-fluorine atom introduces detectable binding to the β-lactamase active site, establishing a baseline for structure-activity relationship (SAR) studies aimed at developing fluorinated β-lactam antibiotic side-chain precursors. This represents a class-level differentiation: ortho-fluorination confers β-lactamase recognition capability that is absent or substantially weaker in the non-fluorinated phenylglycine scaffold .

β-lactamase inhibition antibiotic resistance Enterobacter cloacae fluoro-phenylglycine SAR

Ortho-Fluorine Introduces Unique ¹⁹F NMR Spectroscopic Handle for Reaction Monitoring in Solid-Phase β-Lactam Synthesis

The ortho-fluorine atom in 2-fluoro-DL-phenylglycine serves as an intrinsic ¹⁹F NMR spectroscopic probe, enabling non-destructive, real-time monitoring of solid-phase β-lactam synthesis via the Staudinger reaction [1]. Researchers have successfully utilized DL-2-fluorophenylglycine and DL-4-fluorophenylalanine to control the efficiency of grafting methods, substrate deprotection, and cleavage of grafted compounds in solid-phase synthesis workflows [1]. This ¹⁹F NMR monitoring capability is absent in non-fluorinated DL-phenylglycine (which lacks fluorine) and is qualitatively distinct for 3-fluoro and 4-fluoro regioisomers due to differing ¹⁹F chemical shift environments and coupling patterns [2].

19F NMR spectroscopy solid-phase synthesis reaction monitoring β-lactam fluorinated building blocks

Ortho-Fluorine Substitution Alters Lipophilicity and Predicted Membrane Permeability Relative to Non-Fluorinated DL-Phenylglycine

Computational physicochemical predictions using ACD/Labs Percepta Platform indicate that 2-fluoro-DL-phenylglycine exhibits an ACD/LogP of 0.99 and an ACD/LogD (pH 7.4) of -1.71 . The ortho-fluorine substitution increases lipophilicity compared to non-fluorinated phenylglycine, which has a predicted LogP of approximately -1.5 to -2.5 (zwitterionic amino acid baseline) [1]. This difference of approximately 2.5-3.5 LogP units corresponds to a predicted increase in membrane permeability potential, a factor relevant for applications involving cellular uptake or blood-brain barrier penetration in medicinal chemistry programs .

LogP lipophilicity membrane permeability physicochemical property prediction ADME

Attrition-Enhanced Deracemization Efficiency Validates Ortho-Fluorophenylglycine as a Model System for Chiral Separation Process Development

2-Fluorophenylglycine has been established as a validated model system for attrition-enhanced deracemization studies, with researchers identifying and characterizing two conglomerate imines of 2-fluorophenylglycine amide that undergo solid-state deracemization [1]. This property makes the compound a valuable reference standard for developing and benchmarking chiral resolution processes applicable to phenylglycine-derived pharmaceutical intermediates. While non-fluorinated phenylglycine also undergoes deracemization, the ortho-fluorine substitution alters crystal packing and conglomerate formation thermodynamics, providing a distinct and well-characterized system for process optimization studies [2].

deracemization chiral resolution conglomerate formation attrition solid-state chemistry

High-Value Application Scenarios for 2-Fluoro-DL-phenylglycine (CAS 84145-28-8) Based on Quantitative Differentiation Evidence


Fluorinated β-Lactam Antibiotic Side-Chain Precursor Development

Researchers developing next-generation β-lactam antibiotics with enhanced β-lactamase resistance should consider 2-fluoro-DL-phenylglycine as a side-chain precursor. The compound's demonstrated Class C β-lactamase inhibitory activity (IC50 = 4.2 mM) provides a measurable SAR starting point for designing fluorinated phenylglycine-derived β-lactam side chains, a capability absent in non-fluorinated phenylglycine [1]. This application is particularly relevant for programs targeting Enterobacter cloacae and other β-lactamase-producing Gram-negative pathogens.

Process Analytical Technology (PAT) Implementation in Solid-Phase Peptide Synthesis Workflows

Process development teams implementing real-time reaction monitoring in solid-phase synthesis should evaluate 2-fluoro-DL-phenylglycine for its intrinsic ¹⁹F NMR spectroscopic handle. The ortho-fluorine atom enables non-destructive monitoring of grafting efficiency, deprotection completeness, and cleavage yield in solid-phase β-lactam and peptide synthesis workflows, reducing analytical burden and accelerating optimization cycles [2]. This capability is not available with non-fluorinated phenylglycine building blocks.

Chiral Resolution Method Development and Deracemization Process Benchmarking

Pharmaceutical process chemists developing chiral resolution protocols for phenylglycine-derived APIs should procure 2-fluoro-DL-phenylglycine as a validated reference standard for attrition-enhanced deracemization studies. The compound's well-characterized conglomerate imine formation behavior and established deracemization kinetics provide a reliable benchmark system for optimizing temperature cycling, high-pressure homogenization, and related solid-state chiral separation techniques applicable to fluorinated pharmaceutical intermediates [3].

Medicinal Chemistry Programs Targeting Enhanced Membrane Permeability via Fluorination

Medicinal chemistry teams pursuing lead optimization strategies that incorporate fluorine to modulate ADME properties should consider 2-fluoro-DL-phenylglycine as a building block. The ortho-fluorine substitution confers a predicted ACD/LogP of 0.99, representing a ΔLogP of approximately 2.5-3.5 units relative to non-fluorinated phenylglycine . This lipophilicity enhancement may translate to improved passive membrane permeability and altered tissue distribution, supporting its use in programs where cellular uptake or blood-brain barrier penetration is a key design objective.

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